molecular formula C25H33N13O7S2 B12653012 (6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 1019207-71-6

(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12653012
CAS No.: 1019207-71-6
M. Wt: 691.7 g/mol
InChI Key: CLRNKISLVNSGGQ-FQSRXVFLSA-N
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Description

The compound (6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of various functional groups through a series of reactions such as amination, acylation, and cyclization. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to streamline the process. Additionally, purification techniques such as crystallization and chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects. For example, it might inhibit bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another β-lactam antibiotic with a similar core structure.

    Cephalosporin: A related class of antibiotics with a broader spectrum of activity.

    Carbapenem: Known for its resistance to β-lactamase enzymes.

Uniqueness

This compound is unique due to its specific functional groups and stereochemistry, which confer distinct properties and potential advantages over similar compounds. For example, it might exhibit enhanced stability or a broader spectrum of activity against resistant bacterial strains.

Properties

CAS No.

1019207-71-6

Molecular Formula

C25H33N13O7S2

Molecular Weight

691.7 g/mol

IUPAC Name

(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C25H33N13O7S2/c1-25(2,22(43)44)45-33-13(16-32-24(29)47-34-16)18(39)31-14-19(40)38-15(21(41)42)11(10-46-20(14)38)8-35-9-12(17-30-5-7-37(17)35)36(23(27)28)6-3-4-26/h9,14,20H,3-8,10,26H2,1-2H3,(H3,27,28)(H,31,39)(H,41,42)(H,43,44)(H2,29,32,34)/b33-13-/t14-,20-/m1/s1

InChI Key

CLRNKISLVNSGGQ-FQSRXVFLSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=C(C5=NCCN54)N(CCCN)C(=N)N)C(=O)O

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=C(C5=NCCN54)N(CCCN)C(=N)N)C(=O)O

Origin of Product

United States

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